molecular formula C22H26O2 B1145212 3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE CAS No. 17092-31-8

3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE

Cat. No.: B1145212
CAS No.: 17092-31-8
M. Wt: 322.44
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE involves multiple steps, starting from the appropriate steroid precursors. The key steps include:

    Cyclopropanation: Introduction of the cyclopropane ring.

    Chlorination: Addition of a chlorine atom at the 6th position.

    Hydroxylation: Introduction of a hydroxyl group at the 17th position.

    Acetylation: Formation of the acetate ester.

Industrial Production Methods

Industrial production typically involves batch processes under controlled conditions to ensure high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, chlorinated, and acetylated derivatives .

Scientific Research Applications

3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with androgen receptors. It acts as an antagonist, inhibiting the binding of androgens to their receptors. This leads to a decrease in androgen-dependent processes, such as prostate growth and sebaceous gland activity .

Comparison with Similar Compounds

Properties

CAS No.

17092-31-8

Molecular Formula

C22H26O2

Molecular Weight

322.44

Synonyms

3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE

Origin of Product

United States

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